

Analytical techniques for Methyl 3,5-diethoxybenzoate characterization

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Compound of Interest

Compound Name: Methyl 3,5-diethoxybenzoate

CAS No.: 198623-55-1

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Comprehensive Characterization of Methyl 3,5-diethoxybenzoate

Content Type: Application Note & Standard Operating Protocols (SOP) Subject: Analytical Method Development for Purity and Structural Confirmation Target Molecule: **Methyl 3,5-diethoxybenzoate** (CAS: Analogous to 2150-37-0 Dimethoxy variant)

Introduction & Strategic Overview

Methyl 3,5-diethoxybenzoate (

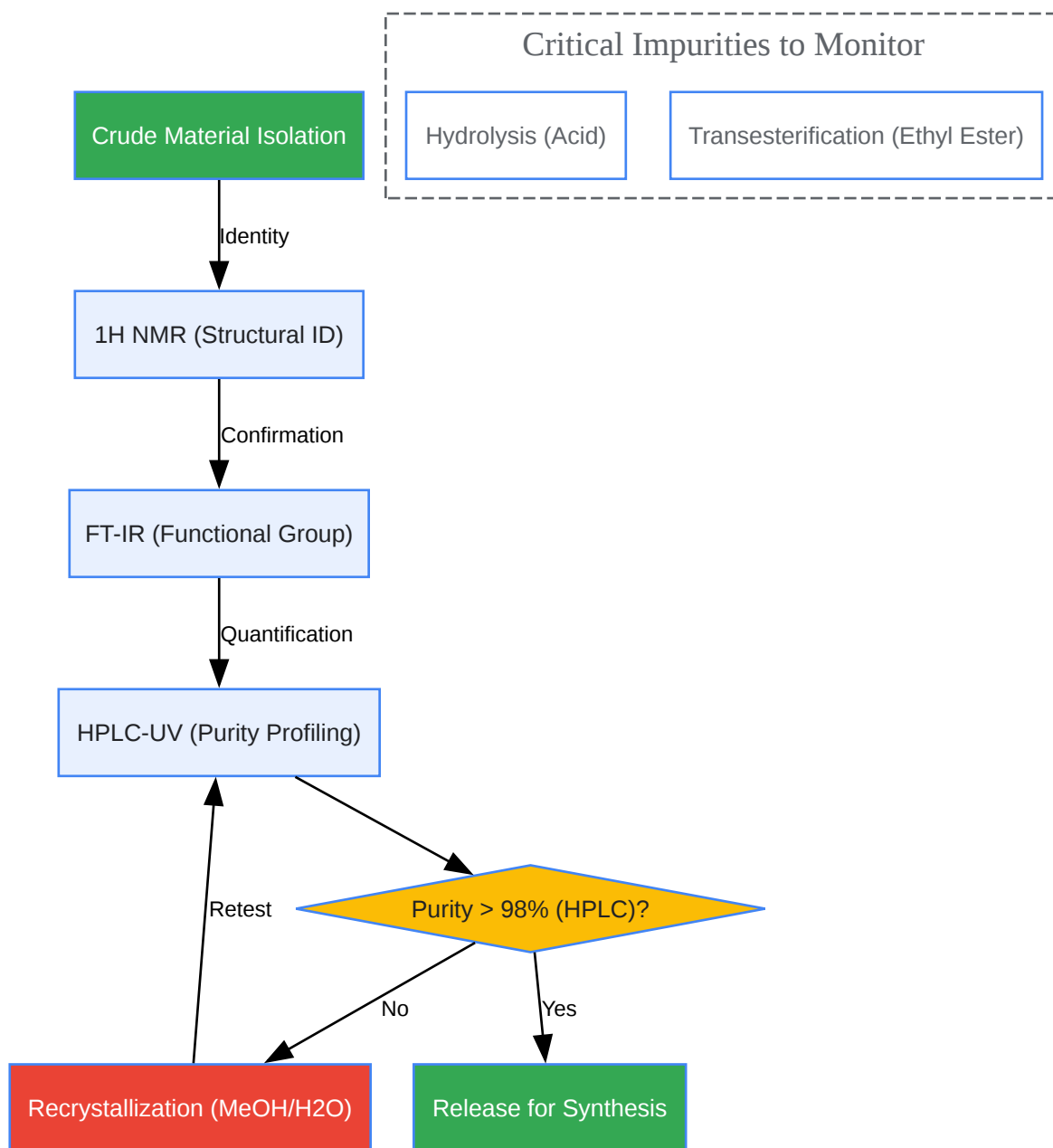
, MW: 224.25 g/mol) is a critical lipophilic intermediate often employed in the synthesis of functionalized dendrimers, resorcinyl scaffolds, and pharmaceutical precursors. Unlike its more common analog, methyl 3,5-dimethoxybenzoate, the diethoxy variant exhibits increased hydrophobicity and distinct spectral signatures in the aliphatic region.

Analytical Challenges:

- Differentiation: Distinguishing the methyl ester moiety from the ethyl ether side chains (critical during transesterification monitoring).
- Impurity Profiling: Detecting the hydrolysis product (3,5-diethoxybenzoic acid) and potential under-alkylated species (methyl 3-ethoxy-5-hydroxybenzoate).[1]
- Polymorphism: As a crystalline solid, batch-to-batch variation in melting point requires thermal validation.[1]

Analytical Workflow

The following decision tree outlines the logical flow for characterizing a new batch of material.



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Figure 1: Analytical workflow for the qualification of **Methyl 3,5-diethoxybenzoate** intermediates.

Physicochemical & Spectroscopic Profiling Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the methoxy ester from the ethoxy ether chains.[1]

Methodology:

- Solvent:

(Chloroform-d) is preferred over DMSO-

to prevent viscosity broadening and to allow easy recovery of the sample.[1]

- Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).[1]

Expected

NMR Data (400 MHz,

):

| Moiety | Shift (, ppm) | Multiplicity | Integration | Assignment Logic |
|-----------------------------|----------------|--------------|-------------|--|
| Ar-H (2,6) | 7.15 - 7.20 | Doublet (d) | 2H | Ortho to ester, meta to ethoxy. [1] |
| Ar-H (4) | 6.60 - 6.65 | Triplet (t) | 1H | Para to ester, sandwiched by ethoxy.[1] |
| O-CH ₂ - (Ether) | 4.05 | Quartet (q) | 4H | Distinct methylene of the ethoxy group (Hz).[1] |
| COO-CH ₃ (Ester) | 3.90 | Singlet (s) | 3H | Key Diagnostic: Sharp singlet distinguishing methyl ester from ethyl ester.[1] |
| -CH ₃ (Ether) | 1.42 | Triplet (t) | 6H | Methyl terminus of the ethoxy group.[1] |

Critical Analysis: If the singlet at 3.90 ppm is replaced by a quartet/triplet pattern, transesterification has occurred (conversion to Ethyl 3,5-diethoxybenzoate), likely due to the use of ethanol in workup.

Infrared Spectroscopy (FT-IR)

Used for rapid batch identification.[1]

- Ester Carbonyl (): Strong band at

[1]

- Ether Stretch (

): Strong bands at

(Asymmetric/Symmetric).[1]

- Aromatic

:

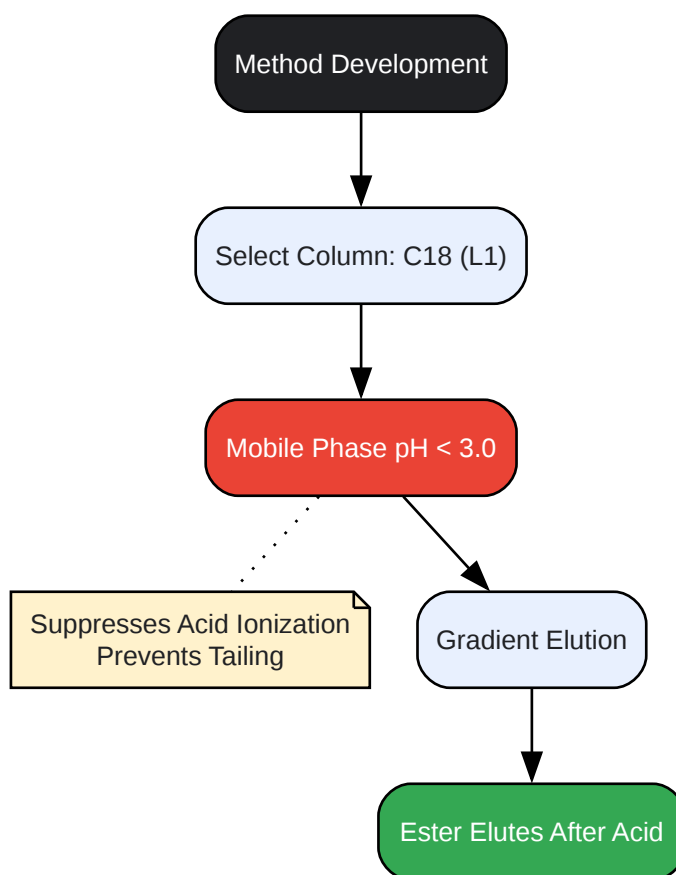
[1]

Chromatographic Purity Protocol (HPLC-UV)[1]

High-Performance Liquid Chromatography is required to quantify the purity and detect the free acid impurity (3,5-diethoxybenzoic acid), which may not be visible in NMR if present at

Method Development Logic

Because the molecule contains a benzoate ester, it is UV-active.[1] The primary challenge is separating the neutral ester from the acidic hydrolysis product.[1] A standard C18 column with an acidic mobile phase is mandatory to keep the acid impurity protonated (suppressing ionization), which prevents peak tailing and ensures consistent retention times.[1]



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Figure 2: Rationale for acidic mobile phase selection in benzoate analysis.

Standard Operating Procedure (SOP)

Protocol ID: AN-MDB-001 Technique: RP-HPLC with UV Detection[1]

1. Chromatographic Conditions:

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m) or equivalent USP L1.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temp: 30°C.

- Detection: UV @ 254 nm (Aromatic) and 210 nm (sensitive for impurities).[1]
- Injection Volume: 10 µL.

2. Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
|------------|------------------|------------------|----------------------|
| 0.0 | 70 | 30 | Initial Hold |
| 15.0 | 10 | 90 | Ramp to High Organic |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Re-equilibration |
| 25.0 | 70 | 30 | End |

3. Sample Preparation:

- Diluent: 50:50 Water:Acetonitrile.[1]
- Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1] Dilute to volume.
- Working Solution: Dilute Stock 1:10 with Diluent (Final conc: 0.1 mg/mL). Filter through 0.45 µm PTFE filter.[1]

4. System Suitability Criteria (SST):

- Tailing Factor (T): NMT 1.5.
- Theoretical Plates (N): NLT 5000.
- RSD (Area): NMT 2.0% for 5 replicate injections.[1]

Troubleshooting & Common Pitfalls

Issue 1: "Ghost" Peaks in HPLC

Symptom: Small peaks appearing at specific retention times in the blank.[1] Cause: Contamination from the syringe filter or solvent carryover.[1] Solution: Use certified HPLC-grade solvents.[1][2] Discard the first 1 mL of filtrate during sample prep to saturate the filter membrane.[1]

Issue 2: NMR Integration Mismatch

Symptom: The methyl ester singlet (3.9 ppm) integrates to < 3H relative to aromatics.[1] Cause: Partial hydrolysis to the carboxylic acid (which lacks the methyl group) or presence of residual solvent (e.g., Ethyl Acetate) overlapping with signals.[1] Validation: Check the -COOH proton region (broad singlet > 10 ppm) in DMSO-

to confirm hydrolysis.

Issue 3: Melting Point Depression

Symptom: Sample melts at 38-40°C instead of the expected 42-45°C (based on dimethoxy analog trends). Cause: Residual solvent entrapment (common with ethoxy derivatives).[1] Solution: Dry sample in a vacuum oven at 30°C for 12 hours.

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General Reference for NMR prediction of ethoxy vs methoxy shifts).

Note: While specific literature on the "Diethoxy" variant is less prevalent than the "Dimethoxy" analog, the protocols above utilize standard organic analytical principles validated for benzoate esters.

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Sources

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